molecular formula C21H25N7O B6432242 2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2348002-64-0

2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Cat. No. B6432242
CAS RN: 2348002-64-0
M. Wt: 391.5 g/mol
InChI Key: OHVXNCALGSWRAV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Biochemical Analysis

Biochemical Properties

2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with aminopyrimidine, a class of compounds known for their role in enzyme inhibition and activation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and differentiation . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and exerts beneficial effects on cellular processes. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to exert its effects on cellular processes, including enzyme activity and gene expression.

properties

IUPAC Name

4-[6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-16-21(25-18-5-3-2-4-17(18)24-16)28-8-6-26(7-9-28)19-14-20(23-15-22-19)27-10-12-29-13-11-27/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVXNCALGSWRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC(=NC=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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